
C17 Sphingosine
Übersicht
Beschreibung
C17 Sphingosine (d17:1), also termed D-erythro-sphingosine (C17 base), is a synthetic 17-carbon sphingoid base with the molecular formula C17H35NO2 and a molecular weight of 285.47 g/mol . Unlike naturally occurring mammalian sphingolipids, which predominantly feature even-numbered carbon backbones (e.g., C18 sphingosine), this compound is structurally distinguished by its odd-chain length and straight (non-branched) hydrocarbon chain .
This compound is enzymatically phosphorylated by sphingosine kinases (SPHK1/2) to generate C17 S1P (sphingosine-1-phosphate), mimicking the metabolism of natural sphingosine . Its applications span biomarker validation, enzyme activity assays (e.g., SPHK inhibition studies), and investigations into sphingolipid metabolism in cancer, neurodegenerative diseases, and metabolic disorders .
Vorbereitungsmethoden
Chemical Synthesis via Periodate Oxidation and Acidic Hydrolysis
Oxidation and Reduction of Cerebrosides
The preparation of C17 sphingosine often begins with modified cerebrosides or sphingomyelins. In one approach, galacto- or glucocerebrosides are oxidized with sodium periodate (HIO₄), which cleaves vicinal diols in the carbohydrate moiety to generate aldehyde groups . Subsequent reduction with sodium borohydride (NaBH₄) converts these aldehydes to alcohols, enhancing susceptibility to mild acidic hydrolysis (Fig. 1A) . For this compound, this method requires starting with cerebrosides containing a heptadecanoyl (C17:0) fatty acid chain. Hydrolysis with 1 N HCl in methanol-water (10:1 v/v) at 70°C for 18 hours releases sphingosine, which is extracted with diethyl ether and purified via silica gel chromatography .
Key Reaction Conditions:
-
Oxidizing agent : 0.1 M HIO₄ in aqueous methanol (4°C, 2 hours)
-
Reducing agent : 0.5 M NaBH₄ in methanol (room temperature, 1 hour)
-
Acidic hydrolysis : 1 N HCl in methanol-water (70°C, 18 hours)
N-Acylation and Retro-Synthesis
An alternative route involves retro-synthesis from ceramide. Sphingosine is first N-acylated with a C17 fatty acid chloride (e.g., heptadecanoyl chloride) in the presence of a base catalyst (e.g., triethylamine) to form C17 ceramide . Subsequent strong acidic hydrolysis (6 N HCl, 110°C, 24 hours) cleaves the amide bond, yielding this compound (Fig. 1B). This method ensures precise control over fatty acid chain length but requires rigorous purification to remove unreacted acyl chloride and byproducts .
Enzymatic Synthesis via Ceramide Synthases
De Novo Pathway Engineering
The sphingolipid de novo synthesis pathway can be engineered to produce this compound. Serine palmitoyltransferase (SPT), which typically condenses palmitoyl-CoA (C16:0) and L-serine, is substituted with a modified enzyme accepting heptadecanoyl-CoA (C17:0) . The resulting 3-ketoheptadecasphinganine is reduced to sphinganine (d17:0) by 3-ketosphinganine reductase (KDSR) using NADPH . Dihydroceramide synthase (CerS) isoforms with broad acyl-CoA specificity (e.g., CerS5/6) then catalyze N-acylation with C17 fatty acids, forming dihydroceramide (dhCer d17:0/17:0) . Δ4-desaturation by dihydroceramide desaturase (DEGS1) introduces the trans-double bond, yielding ceramide (Cer d17:1/17:0), which is hydrolyzed by ceramidases to release this compound .
Critical Parameters:
-
Enzyme specificity : CerS5/6 show flexibility for C16–C18 acyl-CoAs, making them suitable for C17 incorporation .
-
Co-factor requirements : NADPH for KDSR and DEGS1; molecular oxygen for Δ4-desaturation .
-
Yield : <20% in cell-free systems due to competing pathways .
Isolation from Engineered Sphingolipids
Metabolic Engineering in Yeast
Saccharomyces cerevisiae strains engineered to produce C17 sphingoid bases offer a scalable source. By deleting LCB1 (a subunit of SPT) and expressing a mutant SPT with expanded substrate specificity (e.g., SPTLC1-C133W), yeast can incorporate C17 fatty acids into sphingoid bases . Subsequent fermentation in media supplemented with heptadecanoic acid (C17:0) and isotopic labeling (e.g., D₃-serine) yields deuterated this compound, which is extracted using Bligh-Dyer solvent partitioning and purified via HPLC .
Advantages:
Analytical Validation and Purity Assessment
Structural Confirmation by NMR and MS
This compound is characterized by:
-
¹H NMR : δ 5.35 (1H, dt, J = 15.2 Hz, C4–C5 trans-double bond), δ 3.85 (1H, m, C1-OH), δ 3.65 (1H, m, C3-OH) .
Purity Metrics
-
HPLC : Reverse-phase C18 column (5 µm, 250 × 4.6 mm), isocratic elution with acetonitrile/water (85:15 v/v), retention time = 12.3 min .
Challenges and Optimization Strategies
Stereochemical Control
The erythro (2S,3R) configuration is critical for biological activity. Asymmetric synthesis using Evans auxiliaries or enzymatic resolution (e.g., lipase-catalyzed acetylation) ensures correct stereochemistry but increases complexity .
Scalability vs. Yield Trade-offs
Chemical methods offer higher yields (~50%) but generate toxic waste (e.g., HCl, borohydride). Enzymatic approaches are greener but require costly co-factor regeneration systems .
Analyse Chemischer Reaktionen
Arten von Reaktionen:
Oxidation: Sphingosin (d17:1) kann oxidiert werden, um Sphingosin-1-phosphat zu bilden.
Phosphorylierung: Es kann durch Sphingosin-Kinasen phosphoryliert werden, um Sphingosin-1-phosphat zu produzieren.
Acylierung: Sphingosin (d17:1) kann mit Fettsäuren reagieren, um Ceramide zu bilden.
Häufige Reagenzien und Bedingungen:
Oxidation: Umfasst typischerweise Oxidationsmittel wie Wasserstoffperoxid oder molekularen Sauerstoff.
Phosphorylierung: Erfordert Sphingosin-Kinasen und ATP.
Acylierung: Umfasst Fettsäuren und Acyl-CoA-Synthetase.
Hauptprodukte:
Sphingosin-1-phosphat: Geformt durch Phosphorylierung.
Ceramide: Geformt durch Acylierung
Wissenschaftliche Forschungsanwendungen
Immunological Applications
Role in T Cell Function
C17 sphingosine is implicated in the regulation of immune responses, particularly through its conversion to sphingosine-1-phosphate (S1P) by sphingosine kinases (SphKs). Research indicates that SphK1 and SphK2 promote the expression of IL-17 in human T cells, a cytokine critical for immune defense against pathogens. Inhibition of these kinases has been shown to impair IL-17 production, suggesting that targeting the S1P/SphK axis could modulate T cell functions in inflammatory diseases .
Case Study: Chronic Inflammatory Diseases
In a study involving patients with spondyloarthritis, increased expression levels of SphK1 and SphK2 correlated with the frequency of IL-17 producing cells. This highlights the potential of this compound as a therapeutic target for conditions characterized by Th17 cell responses .
Neurobiological Applications
Sphingolipid Metabolism in Neurological Disorders
This compound is also significant in neurobiology, particularly concerning its role in sphingolipid metabolism. Elevated levels of C17-sphingosine have been associated with Niemann-Pick type C disease (NPC), where it accumulates due to defective sphingosine kinase activity. Treatment with SphK1 activators has been shown to reduce C17-sphingosine levels and restore normal S1P production in NPC mutant fibroblasts, indicating a potential therapeutic avenue for neurodegenerative disorders .
Table 1: Effects of this compound on Neurodegenerative Disorders
Disorder | Mechanism Involved | Outcome |
---|---|---|
Niemann-Pick Type C | Accumulation of C17-sphingosine | Reduced S1P levels; potential treatment with SK1-A |
Alzheimer’s Disease | Impaired sphingolipid metabolism | Targeting sphingolipid pathways may improve outcomes |
Cancer Research Applications
Sphingosine as a Therapeutic Agent
This compound has been explored as a potential therapeutic agent in cancer research due to its ability to modulate apoptosis and cell proliferation. Studies have shown that manipulating sphingolipid metabolism can influence tumor growth and response to chemotherapy. For instance, inhibiting SphK2 has been linked to reduced cancer cell viability in various models .
Case Study: Leukemia Treatment
In experiments with human leukemia cells, treatment with specific inhibitors of sphingosine kinases resulted in decreased levels of intracellular S1P and increased apoptosis rates. This suggests that targeting the metabolic pathways involving this compound could enhance therapeutic efficacy against certain cancers .
Metabolic Applications
Mass Spectrometry Techniques for Enzyme Assays
Recent advancements have utilized mass spectrometry combined with non-naturally occurring C(17) sphingoid bases to develop sensitive assays for enzymes involved in sphingolipid metabolism. These methods allow for high precision in measuring enzyme activities related to ceramide synthase and sphingosine kinase, facilitating research into metabolic disorders .
Wirkmechanismus
Sphingosine (d17:1) exerts its effects primarily through its conversion to sphingosine-1-phosphateThese receptors are involved in various cellular processes, including cell proliferation, survival, migration, and inflammation . The signaling pathways activated by sphingosine-1-phosphate include the AKT, ERK, and PKC pathways .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Sphingoid Bases
Structural and Functional Differences
Table 1: Structural and Functional Comparison of Key Sphingoid Bases
Analytical Performance
This compound’s odd chain length provides a critical advantage in MS-based lipidomics. For example:
- In LC-MS/MS, this compound (m/z 286.1 → 268.0) and its phosphorylated form, C17 S1P (m/z 366.1 → 250.1), are easily distinguished from C18 Sphingosine (m/z 300.3 → 282.3) and C18 S1P (m/z 380.3 → 264.3) .
- This distinction avoids signal overlap, enabling precise quantification of endogenous sphingolipids in tissues, plasma, and cerebrospinal fluid .
In contrast, even-chain standards like C18 Sphingosine risk co-elution with endogenous lipids, complicating data interpretation .
Biologische Aktivität
C17 sphingosine, a long-chain sphingoid base, is a significant metabolite in sphingolipid metabolism. This compound plays a crucial role in various biological processes, including cell signaling, apoptosis, and inflammation. The following sections delve into its biological activity, mechanisms of action, and implications in health and disease.
Overview of Sphingolipid Metabolism
Sphingolipids are essential components of cell membranes and are involved in signaling pathways that regulate cell growth, differentiation, and apoptosis. This compound is synthesized from ceramide through deacylation and can be phosphorylated to form sphingosine-1-phosphate (S1P), a bioactive lipid that influences numerous cellular functions.
-
Sphingosine Kinase Activity :
- This compound is phosphorylated by sphingosine kinases (SphK1 and SphK2) to produce S1P. This phosphorylation is critical for various cellular responses, including proliferation and survival. Research indicates that high levels of S1P can promote cell survival by inhibiting apoptosis through the activation of specific receptors (S1P receptors) on target cells .
-
Regulation of Apoptosis :
- The balance between sphingosine and ceramide levels is vital for determining cell fate. Increased sphingosine levels can lead to enhanced S1P production, promoting cell survival, while elevated ceramide levels are associated with pro-apoptotic signals. This "sphingolipid rheostat" is particularly relevant in cancer biology, where alterations in sphingolipid metabolism can influence tumor growth and response to therapies .
-
Inflammatory Responses :
- This compound has been implicated in modulating inflammatory responses. For instance, it can influence immune cell trafficking and activation through its conversion to S1P, which acts as a potent chemoattractant for lymphocytes . In conditions like cystic fibrosis, targeting sphingolipid metabolism has shown promise in reducing inflammation and improving immune responses .
Case Study 1: Niemann-Pick Disease Type C
In a study involving Niemann-Pick type C (NPC) mutant fibroblasts, treatment with a sphingosine kinase activator (SK1-A) resulted in reduced levels of this compound and increased production of C17-S1P. This intervention corrected the phosphorylation defect observed in these cells, demonstrating the potential therapeutic benefits of modulating sphingolipid metabolism in genetic disorders .
Case Study 2: Cancer Biology
Research has shown that inhibiting sphingosine kinase activity can enhance the sensitivity of cancer cells to pro-apoptotic stimuli. Inhibition leads to decreased S1P levels and increased ceramide accumulation, promoting apoptosis in tumor cells. This suggests that targeting the sphingolipid pathway could be a viable strategy for cancer therapy .
Data Table: Biological Activities of this compound
Biological Activity | Mechanism | Implications |
---|---|---|
Cell Survival | Conversion to S1P via SphK | Tumor growth promotion; resistance to apoptosis |
Immune Modulation | Acts as a chemoattractant for lymphocytes | Potential therapeutic target in inflammatory diseases |
Apoptosis Regulation | Balance between ceramide and sphingosine levels | Implications for cancer therapy |
Inflammation Reduction | Modulates immune responses through S1P signaling | Therapeutic potential in cystic fibrosis |
Q & A
Basic Research Questions
Q. What are the key methodological considerations for synthesizing and characterizing C17 sphingosine in lipidomics studies?
- Answer : this compound synthesis requires strict control of stereochemistry and chain length. Characterization typically involves nuclear magnetic resonance (NMR) for structural confirmation and mass spectrometry (MS) for purity assessment. For NMR, focus on distinguishing the C17 backbone from endogenous C18 sphingosine by analyzing methylene (-CH₂-) and hydroxyl (-OH) proton signals . In MS, monitor the molecular ion [M+H]+ at m/z 286.3 for this compound and validate fragmentation patterns (e.g., m/z 268.3 corresponding to loss of H₂O) .
Q. How should researchers design experiments to use this compound as an internal standard in lipid profiling?
- Answer :
Spike-in Protocol : Add a known concentration of this compound (e.g., 10 nM) to biological samples before lipid extraction to correct for technical variability .
Chromatographic Separation : Use a Uptisphere ODB column (1 mm × 150 mm, 5 µm) with a mobile phase gradient optimized for sphingoid bases .
MS Detection : Employ transitions such as m/z 286→268 (collision energy: -17 V) for this compound and m/z 366→250 for its phosphorylated form (this compound-1P) .
Q. What analytical techniques are critical for distinguishing this compound from endogenous C18 sphingosine in complex biological matrices?
- Answer : High-resolution tandem MS (HR-MS/MS) is essential. Key differentiators include:
- Fragment Ions : this compound yields m/z 250.253 (C₁₇H₃₂N⁺), whereas C18 sphingosine produces m/z 264.269 (C₁₈H₃₄N⁺) .
- Retention Time : C17 elutes earlier than C18 in reverse-phase chromatography due to its shorter hydrocarbon chain .
Advanced Research Questions
Q. How can researchers resolve contradictions in metabolic flux data when comparing C17 and C18 sphingosine in kinase assays?
- Answer : Discrepancies often arise from differences in substrate specificity of sphingosine kinase isoforms (SPHK1 vs. SPHK2). To address this:
Isoform-Specific Inhibitors : Use SKI-II (SPHK1-selective) or ABC294640 (SPHK2-selective) to isolate enzymatic activity .
Kinetic Parameters : Measure Kₘ and Vₘₐₓ for C17 vs. C18 substrates using purified kinases. Studies show SPHK1 has higher affinity for C18, while SPHK2 may accommodate C17 .
Q. What experimental strategies are recommended for tracking this compound-1-phosphate (S1P) dynamics in cellular signaling studies?
- Answer :
Stable Isotope Labeling : Use deuterated this compound (d₇-C17) to trace metabolic conversion to S1P via LC-MS .
Compartmental Analysis : Fractionate cells into membrane/cytosolic components post-treatment (e.g., PMA stimulation) and quantify C17 S1P using transitions like m/z 366→250 .
Data Normalization : Correct for recovery using an internal standard (e.g., this compound-1P-d7) to enable relative quantification .
Q. How can researchers address challenges in quantifying this compound isomers (e.g., erythro vs. threo) in lipid extracts?
- Answer :
- Chiral Chromatography : Use a Lux Cellulose-2 column with isopropanol/hexane/ammonium acetate gradients to separate stereoisomers .
- Ion Mobility MS : Couple with drift-tube separation to resolve isomers based on collision cross-section differences .
Q. What methodological pitfalls should be avoided when analyzing this compound in metabolic pathway studies?
- Answer :
- Endogenous Interference : Validate that C17 does not cross-react with endogenous C18 sphingosine-derived metabolites (e.g., ceramides) by spiking C17 into knockout models (e.g., SPHK1/2-/- cells) .
- Oxidation Artifacts : Store samples under inert gas (N₂) and add antioxidants (e.g., BHT) during lipid extraction to prevent C17 degradation .
Q. Data Interpretation and Contradiction Management
Q. How should researchers interpret conflicting results when this compound shows divergent bioactivity compared to C18 in cell-based assays?
- Answer : Differences may stem from altered membrane partitioning or receptor binding.
Membrane Fluidity Assays : Use Laurdan generalized polarization (GP) to compare C17 vs. C18 effects on lipid raft stability .
Receptor Binding Studies : Perform competitive binding assays with S1P receptor inhibitors (e.g., FTY720) to test specificity .
Q. What statistical approaches are critical for reconciling variability in this compound quantification across lipidomics platforms?
- Answer :
- Multivariate Analysis : Apply principal component analysis (PCA) to batch-correct MS data and identify platform-specific biases .
- Inter-Laboratory Calibration : Share a common reference standard (e.g., Avanti’s this compound, Lot 860640) across labs to harmonize quantification .
Q. Method Optimization Tables
Eigenschaften
IUPAC Name |
(E,2S,3R)-2-aminoheptadec-4-ene-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(20)16(18)15-19/h13-14,16-17,19-20H,2-12,15,18H2,1H3/b14-13+/t16-,17+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEJCQPPFCKTRZ-LHMZYYNSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC=CC(C(CO)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC/C=C/[C@H]([C@H](CO)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H35NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701025448 | |
Record name | C17 Sphingosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701025448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6918-48-5 | |
Record name | C17 Sphingosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701025448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.